APcK110

Catalog No.
S548346
CAS No.
M.F
C20H16FN3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APcK110

Product Name

APcK110

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

APcK110; APcK 110; APcK-110.

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

Description

The exact mass of the compound 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is 349.12265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APcK110 is a novel compound characterized as a potent inhibitor of the c-Kit receptor tyrosine kinase, which is implicated in various hematological malignancies, particularly acute myeloid leukemia. Structurally, it belongs to the class of substituted pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse biological activities. The compound exhibits significant antiproliferative effects against cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

That enhance its efficacy as an inhibitor. Notably, it participates in electrophilic substitution reactions to form its core structure. The synthesis typically involves the reaction of appropriate alkyl or arylmagnesium halides with specific precursors under controlled conditions to yield high-purity products. The compound's reactivity can be attributed to its functional groups that allow for further derivatization, enhancing its pharmacological profile.

The biological activity of APcK110 has been extensively studied, particularly regarding its impact on acute myeloid leukemia cells. Research indicates that APcK110 effectively inhibits the phosphorylation of key signaling molecules such as AKT and STAT3, which are crucial for cell survival and proliferation. This inhibition leads to apoptosis in cancer cells and significantly reduces their proliferation rates. Studies have shown that APcK110 induces cell cycle arrest at the G1 phase and promotes apoptotic pathways, making it a promising candidate for cancer therapy .

The synthesis of APcK110 involves several steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core:
    • Starting materials are reacted under acidic conditions to form the pyrazolo core.
    • Electrophilic substitution reactions are employed to introduce various substituents.
  • Functionalization:
    • Subsequent reactions with Grignard reagents or other nucleophiles are performed to introduce additional functional groups.
    • Purification is typically achieved through column chromatography.
  • Final Product Isolation:
    • The final compound is isolated and characterized using spectroscopic methods to confirm its structure and purity .

APcK110 has significant potential applications in oncology due to its ability to inhibit c-Kit signaling pathways involved in tumor growth and survival. Its primary application is in the treatment of acute myeloid leukemia, where it may serve as a therapeutic agent either alone or in combination with other drugs. Additionally, its unique mechanism of action may allow for use in other malignancies associated with aberrant c-Kit activity.

Interaction studies have shown that APcK110 selectively binds to the c-Kit receptor, blocking its activation by stem cell factor (SCF). This interaction is critical for inhibiting downstream signaling pathways that promote cell survival and proliferation. Furthermore, studies indicate that APcK110 may also interact with other kinases, although its primary target remains c-Kit .

APcK110 shares structural similarities with several other compounds known for their kinase inhibitory activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary TargetUnique Features
AxitinibTyrosine kinase inhibitorVascular endothelial growth factor receptor (VEGFR)Primarily targets angiogenesis
DasatinibMulti-kinase inhibitorBCR-ABL and Src family kinasesBroad spectrum of targets for various cancers
DovitinibTyrosine kinase inhibitorFibroblast growth factor receptor (FGFR)Targets multiple growth factor receptors
APcK110Pyrazolo[3,4-b]pyridine derivativec-KitSelective inhibition of c-Kit with unique apoptotic effects

APcK110's specificity for c-Kit distinguishes it from other inhibitors that may have broader targets but potentially less efficacy in specific malignancies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.12265492 g/mol

Monoisotopic Mass

349.12265492 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Faderl S, Bueso-Ramos C, Liu Z, Pal A, Bornmann W, Ciurea DV, Harris D, Hazan-Halevy I, Kantarjian HM, Estrov Z. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model. Invest New Drugs. 2011 Oct;29(5):1094-7. doi: 10.1007/s10637-010-9459-6. Epub 2010 Jun 3. PubMed PMID: 20517635.

Explore Compound Types